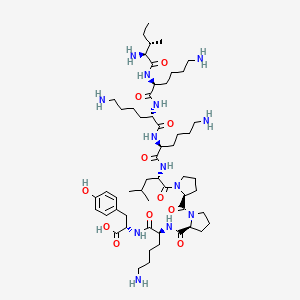

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine est un composé peptidique composé de dix acides aminés. Les peptides comme celui-ci sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications dans divers domaines tels que la médecine, la biochimie et la pharmacologie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé à l'aide de réactifs tels que le HBTU ou le DIC et couplé au peptide lié à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique).

Clivage : Le peptide complet est clivé de la résine à l'aide d'un cocktail de clivage, souvent contenant du TFA, de l'eau et des scavengers tels que le TIS (triisopropylsilane).

Méthodes de production industrielle

La production industrielle de peptides tels que this compound peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement et une pureté élevés, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la CLHP (chromatographie liquide haute performance).

Analyse Des Réactions Chimiques

Types de réactions

Les peptides peuvent subir diverses réactions chimiques, notamment :

Oxydation : Les peptides contenant des acides aminés soufrés (par exemple, la cystéine) peuvent former des ponts disulfures.

Réduction : Les ponts disulfures peuvent être réduits en thiols à l'aide d'agents réducteurs tels que le DTT (dithiothréitol).

Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution, souvent à l'aide de réactifs spécifiques pour cibler des groupes fonctionnels particuliers.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : DTT ou TCEP (tris(2-carboxyethyl)phosphine).

Substitution : Esters de N-hydroxysuccinimide (NHS) pour les modifications d'amine.

Principaux produits

Les principaux produits de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de peptides liés par des ponts disulfures, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou des étiquettes.

Applications de la recherche scientifique

Chimie : Étudié pour ses propriétés structurales et ses interactions avec d'autres molécules.

Biologie : Enquête sur son rôle dans les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour son potentiel thérapeutique, notamment les activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de matériaux à base de peptides et d'applications biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de peptides tels que L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine implique des interactions avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Ces interactions peuvent moduler les voies biologiques, conduisant à divers effets. Par exemple, les peptides antimicrobiens perturbent les membranes cellulaires bactériennes, tandis que les peptides de signalisation activent ou inhibent les récepteurs cellulaires.

Applications De Recherche Scientifique

Chemistry: Studied for its structural properties and interactions with other molecules.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for therapeutic potential, including antimicrobial and anticancer activities.

Industry: Used in the development of peptide-based materials and biotechnological applications.

Mécanisme D'action

The mechanism of action of peptides like L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various effects. For example, antimicrobial peptides disrupt bacterial cell membranes, while signaling peptides activate or inhibit cellular receptors.

Comparaison Avec Des Composés Similaires

Composés similaires

L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine : Un autre peptide avec une séquence différente mais des propriétés structurales similaires.

L-Isoleucyl-L-lysyl-L-tryptophyl-L-lysyl-L-alanyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-isoleucinamide : Un peptide plus long avec des groupes fonctionnels supplémentaires et des activités biologiques potentielles.

Unicité

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine est unique en raison de sa séquence spécifique d'acides aminés, qui détermine ses propriétés structurales et fonctionnelles. La présence de plusieurs résidus de lysine peut contribuer à ses interactions avec les molécules chargées négativement, tandis que les résidus de proline peuvent influencer sa stabilité conformationnelle.

Propriétés

Numéro CAS |

918429-07-9 |

|---|---|

Formule moléculaire |

C55H95N13O11 |

Poids moléculaire |

1114.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C55H95N13O11/c1-5-35(4)46(60)52(75)64-41(19-9-13-29-59)48(71)61-38(16-6-10-26-56)47(70)62-39(17-7-11-27-57)49(72)65-42(32-34(2)3)53(76)68-31-15-21-45(68)54(77)67-30-14-20-44(67)51(74)63-40(18-8-12-28-58)50(73)66-43(55(78)79)33-36-22-24-37(69)25-23-36/h22-25,34-35,38-46,69H,5-21,26-33,56-60H2,1-4H3,(H,61,71)(H,62,70)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,78,79)/t35-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

Clé InChI |

KYRFPMCHWHEZHX-YQOXGYPXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)

propanedinitrile](/img/structure/B12605456.png)

![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)

![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)

![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)

![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)

![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)

![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)